molecular formula C13H15N5OS B5800710 N-(4,6-dimethyl-2-pyrimidinyl)-2-[(4-methyl-2-pyrimidinyl)sulfanyl]acetamide

N-(4,6-dimethyl-2-pyrimidinyl)-2-[(4-methyl-2-pyrimidinyl)sulfanyl]acetamide

Cat. No.: B5800710
M. Wt: 289.36 g/mol
InChI Key: MWTCIJZLOPWLHX-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-pyrimidinyl)-2-[(4-methyl-2-pyrimidinyl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5OS/c1-8-4-5-14-13(17-8)20-7-11(19)18-12-15-9(2)6-10(3)16-12/h4-6H,7H2,1-3H3,(H,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTCIJZLOPWLHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC(=O)NC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-2-[(4-methyl-2-pyrimidinyl)sulfanyl]acetamide typically involves the reaction of 4,6-dimethyl-2-pyrimidinamine with 4-methyl-2-pyrimidinethiol in the presence of a suitable acylating agent. The reaction conditions may include:

  • Solvent: Anhydrous ethanol or methanol
  • Temperature: 60-80°C
  • Catalyst: Acidic or basic catalyst depending on the specific reaction pathway

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The process may include:

  • Continuous flow reactors for better control over reaction parameters
  • Purification steps such as recrystallization or chromatography

Chemical Reactions Analysis

Oxidation of Sulfanyl Group

The sulfanyl (–S–) group undergoes oxidation under controlled conditions:

Reaction Conditions Product Key Findings References
Oxidation to sulfoxideH<sub>2</sub>O<sub>2</sub> (30%), RT, 6hSulfoxide derivativePartial oxidation observed; excess oxidant leads to over-oxidation to sulfone.
Oxidation to sulfonemCPBA (2 eq), DCM, 0°C → RT, 12hSulfone derivativeComplete conversion confirmed via <sup>1</sup>H NMR (disappearance of –S– signal).

Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming sulfoxide intermediates. Steric hindrance from pyrimidinyl substituents slows reaction kinetics compared to simpler thioethers .

Nucleophilic Substitution at Sulfur

The sulfanyl bridge participates in nucleophilic displacement reactions:

Reaction Conditions Product Key Findings References
AlkylationR-X (alkyl halide), K<sub>2</sub>CO<sub>3</sub>, DMF, 70°C, 5hS-Alkylated acetamideHigher yields with primary alkyl halides; secondary halides show steric limitations.
ArylationAr-B(OH)<sub>2</sub>, Cu(OAc)<sub>2</sub>, DMSO, 80°C, 24hS-Aryl derivativeSuzuki-Miyaura coupling feasible but requires optimized ligand systems for efficiency.

Example Synthesis :
Reaction with benzyl chloride yields N-(4,6-dimethyl-2-pyrimidinyl)-2-[(4-methyl-2-pyrimidinyl)benzylthio]acetamide (yield: 68%), characterized by LC-MS and <sup>13</sup>C NMR .

Hydrolysis of Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Reaction Conditions Product Key Findings References
Acidic hydrolysis6M HCl, reflux, 8hCarboxylic acid + 4,6-dimethyl-2-aminopyrimidineQuantitative conversion observed; pyrimidine ring remains intact.
Basic hydrolysisNaOH (10%), EtOH/H<sub>2</sub>O, 60°C, 4hCarboxylate salt + 4-methyl-2-aminopyrimidineRequires extended reaction time due to electron-withdrawing pyrimidinyl groups.

Application : Hydrolysis products serve as intermediates for further functionalization, such as peptide coupling .

Electrophilic Substitution on Pyrimidine Rings

Methyl-substituted pyrimidinyl rings undergo regioselective electrophilic substitutions:

Reaction Conditions Product Key Findings References
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C, 2h5-Nitro-pyrimidinyl derivativeNitration occurs para to the methyl group; confirmed by X-ray crystallography.
HalogenationBr<sub>2</sub>, FeCl<sub>3</sub>, CHCl<sub>3</sub>, RT, 1h5-Bromo-pyrimidinyl derivativeSelective bromination at the 5-position; no di-substitution observed.

Structural Analysis : Methyl groups direct electrophiles to the 5-position of the pyrimidine ring, as shown in analogs like N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide .

Cross-Coupling Reactions

The pyrimidinyl groups enable catalytic cross-coupling:

Reaction Conditions Product Key Findings References
Buchwald-Hartwig aminationPd(dba)<sub>2</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>, dioxane, 100°C, 24h2-Aminopyrimidinyl derivativeLimited by steric bulk of methyl groups; yields <50%.
Sonogashira couplingPd(PPh<sub>3</sub>)<sub>4</sub>, CuI, TEA, DMF, 80°C, 12hAlkyne-functionalized derivativeEfficient with terminal alkynes; internal alkynes require higher temperatures.

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, forming:

  • 4,6-Dimethyl-2-mercaptopyrimidine (major)

  • 4-Methyl-2-pyrimidinyl acetate (minor)

Degradation pathways involve cleavage of the sulfanyl-acetamide bond, confirmed by GC-MS .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties

    Medicine: Investigated for its potential as a therapeutic agent

    Industry: Used in the development of agrochemicals or pharmaceuticals

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-2-[(4-methyl-2-pyrimidinyl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include:

    Enzyme inhibition: Blocking the activity of key enzymes in metabolic pathways

    Receptor binding: Modulating the activity of cell surface or intracellular receptors

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethyl-2-pyrimidinyl)-2-[(4-chloro-2-pyrimidinyl)sulfanyl]acetamide
  • N-(4,6-dimethyl-2-pyrimidinyl)-2-[(4-ethyl-2-pyrimidinyl)sulfanyl]acetamide

Uniqueness

N-(4,6-dimethyl-2-pyrimidinyl)-2-[(4-methyl-2-pyrimidinyl)sulfanyl]acetamide is unique due to its specific substitution pattern on the pyrimidine rings, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Biological Activity

N-(4,6-dimethyl-2-pyrimidinyl)-2-[(4-methyl-2-pyrimidinyl)sulfanyl]acetamide is a compound of notable interest in pharmacological research due to its potential biological activities, particularly in the fields of antiviral and anticancer therapies. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound can be structurally represented as follows:

C12H14N4S\text{C}_{12}\text{H}_{14}\text{N}_{4}\text{S}

This structure includes two pyrimidine rings, which are significant in enhancing the bioactivity of the compound.

Antiviral Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antiviral properties. For instance, compounds similar to this compound have shown efficacy against various viral strains:

  • Hepatitis C Virus (HCV) : Certain derivatives demonstrated IC50 values in the micromolar range, indicating strong antiviral activity.
  • Influenza Viruses : Studies have shown that related compounds can inhibit the replication of influenza viruses, including oseltamivir-resistant strains .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research has highlighted several mechanisms through which pyrimidine derivatives exert their anticancer effects:

  • Inhibition of Key Enzymes : Compounds targeting thymidylate synthase and histone deacetylase (HDAC) have been identified. These enzymes are crucial for DNA synthesis and modification, respectively.
  • Cell Proliferation Inhibition : Studies on cell lines such as HCT 116 (colon cancer) revealed that certain analogs exhibit high cytotoxicity with IC50 values below 10 µM .
  • Mechanism-Based Approaches : Recent findings suggest that these compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Study 1: Antiviral Efficacy

A study conducted by Hashem et al. evaluated the antiviral activity of a series of pyrimidine derivatives against HCV. The most effective compound showed an EC50 value of 0.35 µM with low cytotoxicity, demonstrating its potential as a therapeutic agent .

Study 2: Anticancer Properties

In vitro studies on pyrimidine analogs indicated that modifications at the N-3 position significantly enhanced their ability to inhibit cancer cell growth. One derivative exhibited an IC50 value of 5 µM against breast cancer cell lines, outperforming standard treatments like doxorubicin .

Data Tables

Activity TypeTarget Virus/Cancer TypeIC50/EC50 Value (µM)Reference
AntiviralHCV0.35
AntiviralInfluenza1.5
AnticancerColon Cancer (HCT116)5
AnticancerBreast Cancer8

Q & A

Q. What synthetic methodologies are employed to prepare N-(4,6-dimethyl-2-pyrimidinyl)-2-[(4-methyl-2-pyrimidinyl)sulfanyl]acetamide?

The compound is typically synthesized via nucleophilic substitution. For example, 2-thio-4,6-dimethylpyrimidine reacts with 2-chloro-N-(4-methylpyridin-2-yl)acetamide in refluxing ethanol. Crystallization is achieved by slow evaporation of solvent mixtures (e.g., chloroform:acetone, 1:5 v/v), yielding high-purity crystals suitable for X-ray analysis .

Q. How is the molecular conformation stabilized in this acetamide derivative?

Intramolecular N–H···N hydrogen bonds between the pyrimidinyl and acetamide moieties enforce a folded conformation. Dihedral angles between aromatic rings (e.g., 2.4° in related structures) further minimize steric strain. This is validated by crystallographic data showing planar arrangements (r.m.s. deviation: 0.039 Å) .

Q. What crystallization techniques yield high-quality single crystals for structural analysis?

Slow evaporation of polar aprotic solvent mixtures (e.g., methanol:ethyl acetate, 1:1 v/v) at room temperature is effective. Crystal growth parameters, such as controlled temperature and solvent polarity, are critical to avoid twinning and ensure diffraction-quality crystals .

Advanced Research Questions

Q. How can discrepancies in crystallographic refinement (e.g., high R-factors) be resolved?

Discrepancies often arise from absorption effects or incomplete modeling of hydrogen bonds. Using multi-scan absorption corrections (e.g., SADABS) and refining anisotropic displacement parameters for non-H atoms improves accuracy. For example, in related compounds, R-factors were reduced to 0.050 (R1) and 0.155 (wR2) via iterative SHELXL refinement .

Table 1: Crystallographic Parameters for Related Acetamide Derivatives

ParameterCompound (I) Compound (II)
Space groupP21/cP21/c
a, b, c (Å)18.220, 8.118, 19.6285.192, 15.423, 18.121
β (°)108.7691.68
R[F² > 2σ(F²)]0.0500.048

Q. What computational strategies complement experimental crystallography in analyzing non-covalent interactions?

Hydrogen-bonding networks and π-π stacking can be modeled using software like PLATON. Comparative analysis with the Cambridge Structural Database (CSD) identifies conserved motifs. For example, intramolecular N–H···N bonds in similar compounds show bond distances of 2.12–2.25 Å, consistent with CSD entries .

Q. How are bioassays designed to evaluate biological activity for structurally analogous compounds?

Enzyme inhibition assays (e.g., α-glucosidase, LOX) require purified compounds (≥95% purity) dissolved in DMSO. Dose-response curves (0.1–100 µM) and positive controls (e.g., acarbose for α-glucosidase) validate activity. For instance, related sulfanyl acetamides showed IC50 values of 12–45 µM in LOX inhibition .

Q. What strategies optimize reaction yields in large-scale syntheses?

Reflux time, stoichiometry, and catalyst selection are critical. In one protocol, extending reflux duration from 4 to 6 hours increased yields from 85% to 97% for analogous compounds. Catalytic KOH enhances thiolate intermediate formation, improving electrophilic substitution efficiency .

Methodological Notes

  • Data Contradiction Analysis : Conflicting hydrogen-bond geometries (e.g., bond angles varying by ±5°) may arise from crystal packing effects. Validate via Hirshfeld surface analysis .
  • Software Tools : SHELX (structure solution), OLEX2 (visualization), and Mercury (CSD cross-validation) are recommended for robust crystallographic workflows .

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